1,3-Dimethyl-2-fluoroimidazolinium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

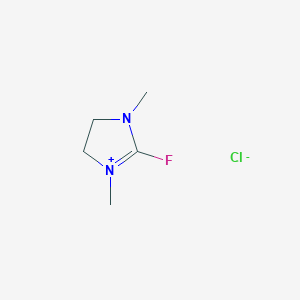

1,3-Dimethyl-2-fluoroimidazolinium chloride is a chemical compound with the molecular formula C5H10FN2.Cl and a molecular weight of 152.6 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . This compound is known for its unique structure, which includes a fluorine atom attached to the imidazolinium ring, making it an interesting subject for various chemical studies.

Métodos De Preparación

The synthesis of 1,3-Dimethyl-2-fluoroimidazolinium chloride typically involves the reaction of 1,3-dimethylimidazolinium with a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves scaling up the laboratory synthesis procedures while ensuring proper safety and environmental controls.

Análisis De Reacciones Químicas

1,3-Dimethyl-2-fluoroimidazolinium chloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include halides, thiols, and amines.

Oxidation and Reduction: The imidazolinium ring can undergo oxidation and reduction reactions, leading to the formation of different products. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new compounds with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated imidazolinium compounds, while oxidation reactions can produce imidazole derivatives .

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

1,3-Dimethyl-2-fluoroimidazolinium chloride has been explored as a catalyst in various organic reactions. Its ability to stabilize intermediates makes it an effective promoter for reactions such as alkylation and acylation.

- Case Study: Alkylation Reactions

A study demonstrated the use of this compound in the alkylation of γ-butyrolactone, showing enhanced yields compared to traditional methods. The reaction facilitated by this compound resulted in a more efficient pathway with reduced side products, confirming its utility as a promoter in organic synthesis .

Solvent for Polymer Synthesis

Due to its high polarity and stability, this compound serves as an excellent solvent for synthesizing polymers. Its ability to dissolve both polar and non-polar compounds allows for versatile applications in polymer chemistry.

- Case Study: Polymerization Processes

In a documented case, this compound was used as a solvent for the synthesis of polyamides and polyurethanes. The results indicated improved solubility and reaction rates, leading to higher molecular weight polymers with desirable properties .

Pharmaceutical Applications

The compound has potential applications in pharmaceutical synthesis due to its ability to facilitate complex reactions under mild conditions.

- Case Study: Synthesis of Pharmaceutical Intermediates

Research highlighted its role in synthesizing key intermediates for pharmaceuticals, where it was shown to enhance reaction kinetics and product yields significantly .

Detergents and Cleaning Agents

The compound's surfactant properties make it suitable for formulating detergents and cleaning agents. Its effectiveness in solubilizing oils and greases enhances cleaning performance.

Electronic Materials

In the electronics industry, this compound is used as a solvent in the production of electronic materials due to its stable dielectric properties.

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl-2-fluoroimidazolinium chloride involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a fluorinating agent, transferring the fluorine atom to other molecules. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific context of its use .

Comparación Con Compuestos Similares

1,3-Dimethyl-2-fluoroimidazolinium chloride can be compared with other similar compounds, such as:

1,3-Dimethylimidazolinium chloride: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

2-Fluoroimidazolinium chloride: Does not have the methyl groups, which can affect its solubility and reactivity.

1,3-Dimethyl-2-chloroimidazolinium chloride: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of fluorine and methyl groups, which impart distinct chemical and physical properties that are valuable in various research applications .

Actividad Biológica

1,3-Dimethyl-2-fluoroimidazolinium chloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its imidazolinium core, which is a five-membered aromatic ring containing nitrogen atoms. The presence of a fluorine atom at the 2-position contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various biomolecules. The compound may act as a nucleophile or electrophile in biochemical reactions, influencing enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| NIH/3T3 (normal fibroblast) | >100 |

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth, suggesting potential for development as a therapeutic agent against resistant infections .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound in vitro. The study demonstrated that treatment with this compound led to apoptosis in HeLa cells via the activation of caspase pathways. Flow cytometry analysis confirmed increased levels of apoptotic markers post-treatment .

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicate that the compound has a low toxicity profile at therapeutic doses. However, long-term exposure studies are necessary to fully understand its safety implications.

Propiedades

Número CAS |

245550-85-0 |

|---|---|

Fórmula molecular |

C5H12ClFN2 |

Peso molecular |

154.61 g/mol |

Nombre IUPAC |

2-fluoro-1,3-dimethylimidazolidin-1-ium;chloride |

InChI |

InChI=1S/C5H11FN2.ClH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H |

Clave InChI |

OYGOFZNUHYUVRS-UHFFFAOYSA-N |

SMILES |

CN1CC[N+](=C1F)C.[Cl-] |

SMILES canónico |

C[NH+]1CCN(C1F)C.[Cl-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.